synthesis of 2-(4-nitrophenyl)ethanethioamide from 4-nitrophenylethylamine
synthesis of 2-(4-nitrophenyl)ethanethioamide from 4-nitrophenylethylamine
An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)ethanethioamide from 4-nitrophenylethylamine
Executive Summary
This technical guide provides a comprehensive, two-step methodology for the synthesis of 2-(4-nitrophenyl)ethanethioamide, a valuable thioamide derivative for research and development in medicinal chemistry and materials science. The described pathway commences with the readily available starting material, 4-nitrophenylethylamine. The synthesis involves an initial N-acylation to form the stable amide intermediate, 2-(4-nitrophenyl)acetamide, followed by a robust thionation reaction utilizing Lawesson's Reagent to yield the target thioamide. This document offers field-proven insights into the rationale behind procedural choices, detailed step-by-step protocols, characterization data, and a mechanistic exploration of the key thionation step, designed for researchers, chemists, and professionals in drug development.
Introduction
Thioamides are a critical class of organosulfur compounds that serve as versatile synthons in heterocyclic chemistry and are integral to numerous pharmacologically active molecules.[1][2] The replacement of an amide's oxygen atom with sulfur imparts significant changes to its physicochemical properties, including increased acidity of the N-H group, enhanced hydrogen bond donor capability, and altered spectroscopic and electrochemical characteristics.[2] These unique features make thioamides valuable for probing biological systems and for use as intermediates in chemical synthesis.[2][3]
The target molecule, 2-(4-nitrophenyl)ethanethioamide, incorporates the thioamide functionality on a nitrophenylethyl scaffold, a common motif in medicinal chemistry. Its synthesis from 4-nitrophenylethylamine presents a straightforward yet illustrative example of modern synthetic techniques.[4][5] The selected synthetic strategy is a reliable two-step process:
-
N-Acylation: Conversion of the primary amine, 4-nitrophenylethylamine, to its corresponding acetamide.
-
Thionation: Transformation of the amide carbonyl group into a thiocarbonyl using Lawesson's Reagent.
This guide provides a detailed exploration of this synthetic pathway, emphasizing mechanistic understanding and practical execution.
Part 1: Synthesis of Intermediate 2-(4-nitrophenyl)acetamide
Principle and Rationale
The initial step involves the formation of an amide bond via N-acylation of 4-nitrophenylethylamine. This is a fundamental and high-yielding transformation in organic chemistry. Acetic anhydride is selected as the acylating agent due to its moderate reactivity, ease of handling compared to acetyl chloride, and the convenient work-up, as the acetic acid byproduct is easily removed. A tertiary amine base, such as triethylamine (TEA), is employed to neutralize the acetic acid formed during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
Detailed Experimental Protocol: N-Acylation
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenylethylamine (10.0 g, 59.5 mmol).
-
Solvent and Base Addition: Dissolve the amine in 100 mL of dichloromethane (DCM) and cool the flask to 0 °C in an ice bath. Add triethylamine (9.1 mL, 65.4 mmol, 1.1 eq) to the solution.
-
Acylating Agent Addition: While stirring vigorously at 0 °C, add acetic anhydride (6.2 mL, 65.4 mmol, 1.1 eq) dropwise over 15 minutes using a dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically of high purity. If necessary, recrystallize from an ethanol/water mixture to yield 2-(4-nitrophenyl)acetamide as a pale yellow solid.
Characterization of 2-(4-nitrophenyl)acetamide
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Appearance: Pale yellow crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, 2H), 7.35 (d, 2H), 5.80 (br s, 1H, NH), 3.60 (q, 2H), 2.95 (t, 2H), 1.95 (s, 3H).
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IR (KBr, cm⁻¹): 3300 (N-H stretch), 1640 (C=O stretch, Amide I), 1515, 1345 (NO₂ stretches).
Part 2: Synthesis of 2-(4-nitrophenyl)ethanethioamide
Principle and Rationale
The conversion of the amide carbonyl to a thiocarbonyl is achieved via thionation. Lawesson's Reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is the premier reagent for this transformation due to its high efficiency and mild reaction conditions, especially when compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[3][6] Amides are known to be highly reactive towards Lawesson's Reagent, allowing for selective thionation even in the presence of less reactive functional groups like esters.[6][7]
Mechanism of Thionation with Lawesson's Reagent
The thionation process is not a simple oxygen-sulfur exchange. It proceeds through a well-established mechanism analogous to the Wittig reaction.[3][7]
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Dissociation: In solution, the dimeric Lawesson's Reagent (LR) exists in equilibrium with its more reactive monomeric dithiophosphine ylide form.[6]
-
Cycloaddition: The carbonyl oxygen of the amide performs a nucleophilic attack on the electrophilic phosphorus atom of the monomeric LR. This is followed by an attack from the ylidic sulfur onto the carbonyl carbon, forming a four-membered thiaoxaphosphetane intermediate in a concerted cycloaddition.[7][8]
-
Cycloreversion: The thiaoxaphosphetane intermediate undergoes a retro-[2+2] cycloaddition. The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond, which leads to the desired thioamide and a phosphine oxide byproduct.[3][7] This cycloreversion is typically the rate-limiting step of the reaction.[7]
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Detailed Experimental Protocol: Thionation
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Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-(4-nitrophenyl)acetamide (10.0 g, 51.5 mmol) in 200 mL of anhydrous toluene.
-
Reagent Addition: Add Lawesson's Reagent (11.4 g, 28.3 mmol, 0.55 eq) to the suspension. Note: 0.5 eq is stoichiometrically required, but a slight excess ensures complete conversion.
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction mixture should become homogeneous as the starting material is consumed. Monitor the progress by TLC (1:1 ethyl acetate/hexane), observing the disappearance of the starting amide spot and the appearance of a new, less polar product spot.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
The crude residue contains the product and phosphorus byproducts. Purify directly by flash column chromatography.
-
-
Purification:
-
Prepare a silica gel column using a hexane/ethyl acetate gradient (starting from 9:1 and gradually increasing polarity to 7:3).
-
Dissolve the crude residue in a minimal amount of DCM and load it onto the column.
-
Elute the column and collect fractions corresponding to the thioamide product.
-
Combine the pure fractions and evaporate the solvent to yield 2-(4-nitrophenyl)ethanethioamide as a yellow solid.
-
Workflow and Data Summary
Caption: Overall synthetic workflow from amine to thioamide.
| Step | Reactant | Key Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1: Acylation | 4-Nitrophenylethylamine | Acetic Anhydride, TEA | DCM | 0 to RT | 3-4 | >90% |
| 2: Thionation | 2-(4-Nitrophenyl)acetamide | Lawesson's Reagent | Toluene | 110 | 2-3 | 80-90% |
Characterization of 2-(4-nitrophenyl)ethanethioamide
The successful conversion to the thioamide is confirmed by distinct changes in spectroscopic data compared to the amide precursor.[2]
-
Appearance: Yellow crystalline solid.[9]
-
¹H NMR (CDCl₃, 400 MHz): Signals will be broadly similar to the amide, but chemical shifts may vary slightly. Key features include the aromatic protons, the ethyl chain protons, and a characteristically broad N-H signal.
-
¹³C NMR (CDCl₃, 100 MHz): The most significant change is the downfield shift of the thiocarbonyl carbon (C=S), which typically appears in the 200-210 ppm range, compared to ~170 ppm for the amide carbonyl (C=O).[2]
-
IR (KBr, cm⁻¹): The strong amide I band (C=O) around 1640 cm⁻¹ will disappear. New bands associated with the C=S bond will appear, often in the 1120 (±20) cm⁻¹ region, though assignments can be complex due to vibrational coupling.[2]
-
Mass Spec (ESI+): Calculated for C₈H₈N₂O₂S, [M+H]⁺ = 197.04.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Acylation) | - Incomplete reaction. - Amine starting material was protonated (impure or insufficient base). | - Extend reaction time. - Ensure starting materials are pure and use at least 1.1 equivalents of base. |
| Incomplete Thionation (Step 2) | - Insufficient Lawesson's Reagent. - Reagent has degraded due to moisture. - Insufficient reaction time or temperature. | - Increase stoichiometry of Lawesson's Reagent to 0.6 eq. - Use fresh, high-quality Lawesson's Reagent. - Ensure the mixture is fully refluxing and extend the reaction time. |
| Difficult Purification of Thioamide | - Phosphorus byproducts co-eluting with the product. | - A dry flash or plug of silica to remove the majority of phosphorus byproducts before detailed chromatography can be helpful. - Adjust the solvent polarity for chromatography carefully; a shallower gradient may be required. |
Conclusion
The is reliably accomplished through a two-step sequence of N-acylation followed by thionation with Lawesson's Reagent. This guide outlines a robust and scalable protocol grounded in well-understood reaction mechanisms. The provided experimental details, characterization data, and troubleshooting advice serve as a comprehensive resource for researchers, enabling the efficient production of this valuable thioamide intermediate for further application in chemical and pharmaceutical research.
References
-
Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson's Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929-1958. Available at: [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2007). A Berzelius Reagent, Phosphorus Pentasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Aran, V. J., & Ochoa de Retana, A. M. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7044-7053. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of amide thiocarbonylation via Lawesson's reagent. [Image]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
ChemRxiv. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. Available at: [Link]
-
Taylor & Francis. (n.d.). Thioamides – Knowledge and References. Retrieved from [Link]
-
PubMed. (2012). Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. Journal of Organic Chemistry, 77(24), 11315-11322. Available at: [Link]
-
ResearchGate. (n.d.). Mild Method for the Conversion of Amides to Thioamides. Retrieved from [Link]
-
Miller, L. M., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(9), 1054-1065. Available at: [Link]
-
PubChem. (n.d.). 2-(2,5-Dimethyl-4-nitrophenyl)ethanethioamide. CID 89404108. Retrieved from [Link]
-
ResearchGate. (2003). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Nitrophenyl)thioacetamide. CID 2777337. Retrieved from [Link]
-
Scribd. (n.d.). 4 Nitrophenethylamine. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 5. 4-Nitrophenethylamine 95 29968-78-3 [sigmaaldrich.com]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 76254-70-1 Cas No. | 2-(4-Nitrophenyl)thioacetamide | Apollo [store.apolloscientific.co.uk]
